N'-(2-methoxyethyl)-N'-methyl-2-phenylsulfanylbutanehydrazide
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Overview
Description
N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide is a synthetic organic compound characterized by its unique structural features, including a methoxyethyl group, a methyl group, a phenylsulfanyl group, and a butanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide typically involves multiple steps:
Formation of the Hydrazide Backbone: The initial step involves the preparation of the butanehydrazide backbone. This can be achieved through the reaction of butanoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the butanehydrazide with phenylthiol in the presence of a suitable base such as sodium hydroxide.
Addition of the Methoxyethyl and Methyl Groups: The final steps involve the alkylation of the hydrazide with 2-methoxyethyl chloride and methyl iodide, respectively. These reactions are typically carried out in the presence of a strong base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrazide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide can be compared with other hydrazide derivatives and phenylsulfanyl compounds:
Similar Compounds: N’-methyl-2-phenylsulfanylbutanehydrazide, N’-(2-ethoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide.
Uniqueness: The presence of both methoxyethyl and phenylsulfanyl groups in the same molecule provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of N’-(2-methoxyethyl)-N’-methyl-2-phenylsulfanylbutanehydrazide, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-2-phenylsulfanylbutanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-13(19-12-8-6-5-7-9-12)14(17)15-16(2)10-11-18-3/h5-9,13H,4,10-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMVHHINZUQQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN(C)CCOC)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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